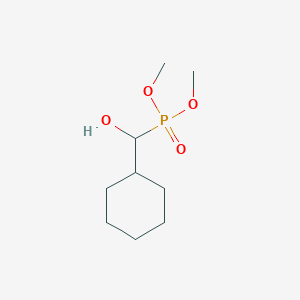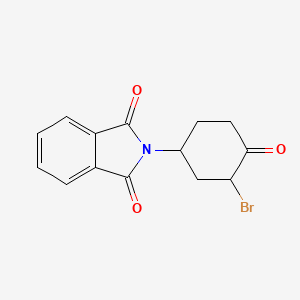
Nickel--tungsten (1/3)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nickel-tungsten (1/3) is a binary alloy composed of nickel and tungsten in a 1:3 ratio. This compound is known for its exceptional hardness, corrosion resistance, and high-temperature stability. It is widely used in various industrial applications, including coatings, catalysts, and high-strength materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Nickel-tungsten (1/3) can be synthesized through various methods, including electrodeposition, chemical vapor deposition, and mechanical alloying. One common method is electrodeposition, where nickel and tungsten ions are co-deposited onto a substrate from an electrolyte solution. The electrolyte typically contains nickel sulfate, sodium tungstate, and a complexing agent such as citric acid. The process is carried out under controlled pH, temperature, and current density to achieve the desired composition and properties .
Industrial Production Methods
In industrial settings, nickel-tungsten (1/3) is often produced using high-temperature sintering or powder metallurgy techniques. These methods involve mixing nickel and tungsten powders in the desired ratio, followed by compaction and sintering at elevated temperatures. This process results in a dense, homogeneous alloy with excellent mechanical properties .
Analyse Chemischer Reaktionen
Types of Reactions
Nickel-tungsten (1/3) undergoes various chemical reactions, including oxidation, reduction, and substitution. The alloy is particularly resistant to oxidation and corrosion, making it suitable for high-temperature applications.
Common Reagents and Conditions
Oxidation: Nickel-tungsten (1/3) can be oxidized in the presence of oxygen at high temperatures, forming nickel oxide and tungsten oxide.
Reduction: The alloy can be reduced using hydrogen gas at elevated temperatures to produce pure nickel and tungsten.
Substitution: Nickel-tungsten (1/3) can undergo substitution reactions with other metals, such as iron or cobalt, to form ternary alloys with enhanced properties
Major Products Formed
Oxidation: Nickel oxide (NiO) and tungsten oxide (WO3)
Reduction: Pure nickel (Ni) and tungsten (W)
Substitution: Ternary alloys such as nickel-iron-tungsten or nickel-cobalt-tungsten
Wissenschaftliche Forschungsanwendungen
Nickel-tungsten (1/3) has a wide range of scientific research applications due to its unique properties:
Chemistry: Used as a catalyst in hydrogenation and dehydrogenation reactions.
Medicine: Explored for drug delivery systems and diagnostic tools, leveraging its stability and non-toxicity.
Wirkmechanismus
The mechanism by which nickel-tungsten (1/3) exerts its effects is primarily related to its electronic structure and surface properties. The alloy’s high hardness and corrosion resistance are attributed to the strong bonding between nickel and tungsten atoms, which creates a stable and dense crystal lattice. In catalytic applications, the alloy’s surface provides active sites for chemical reactions, facilitating the adsorption and activation of reactant molecules .
Vergleich Mit ähnlichen Verbindungen
Nickel-tungsten (1/3) can be compared with other similar compounds, such as nickel-chromium and nickel-molybdenum alloys:
Nickel-chromium: Known for its excellent oxidation resistance and high-temperature strength, but less hard than nickel-tungsten (1/3).
Nickel-molybdenum: Offers good corrosion resistance and catalytic properties, but nickel-tungsten (1/3) has superior hardness and wear resistance
List of Similar Compounds
- Nickel-chromium (Ni-Cr)
- Nickel-molybdenum (Ni-Mo)
- Nickel-iron-tungsten (Ni-Fe-W)
- Nickel-cobalt-tungsten (Ni-Co-W)
Nickel-tungsten (1/3) stands out due to its unique combination of hardness, corrosion resistance, and high-temperature stability, making it a valuable material for a wide range of applications.
Eigenschaften
CAS-Nummer |
304021-50-9 |
|---|---|
Molekularformel |
NiW3 |
Molekulargewicht |
610.2 g/mol |
IUPAC-Name |
nickel;tungsten |
InChI |
InChI=1S/Ni.3W |
InChI-Schlüssel |
ZPBFSNAKJNYHPL-UHFFFAOYSA-N |
Kanonische SMILES |
[Ni].[W].[W].[W] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Methanesulfonyl)amino]phenyl benzoate](/img/structure/B12571795.png)
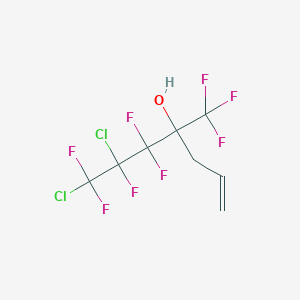
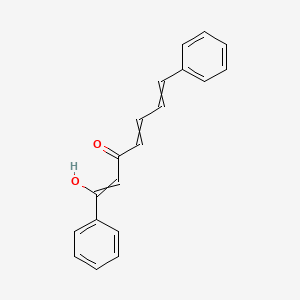
![Platinum;tricyclohexyl-[tricyclohexylphosphaniumyl-bis(2,4,6-trimethylphenyl)silyl]phosphanium](/img/structure/B12571820.png)
![Decanoic acid, 10-[[4-(acetyloxy)-1-naphthalenyl]amino]-10-oxo-](/img/structure/B12571821.png)
![Methyl 4-[(benzoyloxy)methyl]-2-oxo-2H-pyran-5-carboxylate](/img/structure/B12571825.png)
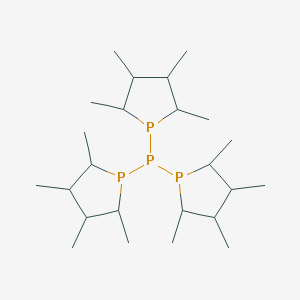
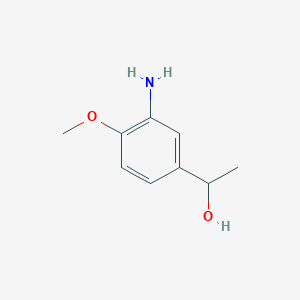
![1-[2-(4-Aminoanilino)ethyl]-3-methyl-2,3-dihydro-1H-imidazol-1-ium bromide](/img/structure/B12571850.png)
![4-(Morpholine-4-sulfonyl)-N-[1-(thiophen-2-yl)ethyl]benzene-1-sulfonamide](/img/structure/B12571852.png)
